molecular formula C15H14N2O2S B4075292 2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine

2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine

Cat. No. B4075292
M. Wt: 286.4 g/mol
InChI Key: BDCJSKZWCWAGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine, also known as MBPTP, is a potent inhibitor of monoamine oxidase B (MAO-B). This compound has been extensively studied for its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. The purpose of

Mechanism of Action

2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine is a potent and irreversible inhibitor of MAO-B. It binds covalently to the enzyme and prevents it from breaking down dopamine. This leads to an increase in dopamine levels in the brain, which can alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine has been shown to increase dopamine levels in the brain, which can alleviate the symptoms of Parkinson's disease. However, long-term use of 2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine can lead to irreversible damage to dopaminergic neurons, which can worsen the symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine is its potency as an MAO-B inhibitor. This allows for a lower dosage to be used in lab experiments, which can reduce the risk of toxicity. However, the irreversible nature of 2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine's inhibition of MAO-B can make it difficult to study the long-term effects of the compound.

Future Directions

There are several potential future directions for research on 2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine. One area of interest is the development of more selective MAO-B inhibitors that do not have the same potential for irreversible damage to dopaminergic neurons. Another area of interest is the potential use of 2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine as a tool for studying the role of dopamine in the brain. Finally, there is potential for the development of 2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine-based therapies for other neurodegenerative disorders.

Scientific Research Applications

2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine has been extensively studied for its potential therapeutic applications in neurodegenerative disorders such as Parkinson's disease. MAO-B is an enzyme that is responsible for the breakdown of dopamine, a neurotransmitter that is essential for motor function. Inhibition of MAO-B by 2-{[4-(4-methoxyphenoxy)-2-butyn-1-yl]thio}pyrimidine has been shown to increase dopamine levels in the brain, which can alleviate the symptoms of Parkinson's disease.

properties

IUPAC Name

2-[4-(4-methoxyphenoxy)but-2-ynylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-13-5-7-14(8-6-13)19-11-2-3-12-20-15-16-9-4-10-17-15/h4-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCJSKZWCWAGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC#CCSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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